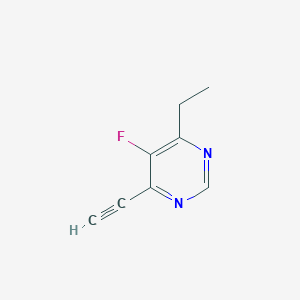

4-Ethyl-6-ethynyl-5-fluoropyrimidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds such as “4-Ethyl-5-fluoropyrimidine” involves a reaction with dichloromethane and 6-ethyl-5-fluoropyrimidin-4 (1 H)-one at 25-30°C. The reaction mixture is stirred for 15 minutes, and triethylamine is added. Phosphorus oxychloride is added over 3 hours, while the reaction temperature is kept below 35°C .Molecular Structure Analysis

The molecular structure of “4-Ethyl-6-ethynyl-5-fluoropyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with an ethyl group at the 4-position, an ethynyl group at the 6-position, and a fluorine atom at the 5-position.Safety and Hazards

The safety data sheet for a related compound, “4-Chloro-6-ethyl-5-fluoropyrimidine”, indicates that it may cause respiratory irritation. It is also classified as a combustible liquid and is harmful if swallowed . It’s important to note that safety data may vary between different but related compounds.

Mecanismo De Acción

Target of Action

The primary target of 4-Ethyl-6-ethynyl-5-fluoropyrimidine is the enzyme thymidylate synthase (TS) . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), a precursor of DNA . By inhibiting TS, 4-Ethyl-6-ethynyl-5-fluoropyrimidine disrupts DNA synthesis and repair, leading to cell death .

Mode of Action

4-Ethyl-6-ethynyl-5-fluoropyrimidine interacts with its target, thymidylate synthase, by binding to the enzyme’s active site . This binding inhibits the conversion of deoxyuridylic acid to thymidylic acid, a critical step in DNA synthesis . As a result, DNA replication is disrupted, leading to cell death .

Biochemical Pathways

The action of 4-Ethyl-6-ethynyl-5-fluoropyrimidine affects the thymidylate synthase pathway . This pathway is responsible for the production of thymidine monophosphate, a necessary component for DNA synthesis . By inhibiting this pathway, 4-Ethyl-6-ethynyl-5-fluoropyrimidine prevents the synthesis of DNA, leading to cell death .

Pharmacokinetics

It is known that fluoropyrimidines, a class of drugs to which 4-ethyl-6-ethynyl-5-fluoropyrimidine belongs, have linear pharmacokinetics . This means that the concentration of the drug in the body increases proportionally with the dose . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Ethyl-6-ethynyl-5-fluoropyrimidine and their impact on bioavailability are currently unknown.

Result of Action

The molecular and cellular effects of 4-Ethyl-6-ethynyl-5-fluoropyrimidine’s action are primarily due to its inhibition of DNA synthesis . This results in the disruption of cell replication and ultimately leads to cell death . This makes 4-Ethyl-6-ethynyl-5-fluoropyrimidine effective against rapidly dividing cells, such as cancer cells .

Propiedades

IUPAC Name |

4-ethyl-6-ethynyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-3-6-8(9)7(4-2)11-5-10-6/h1,5H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDCMOSTFAMKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-6-ethynyl-5-fluoropyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1472798.png)